2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid
CAS No.:
Cat. No.: VC13791404
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O3 |
|---|---|
| Molecular Weight | 226.61 g/mol |
| IUPAC Name | 2-chloro-7-methoxy-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClN2O3/c1-15-6-3-4(8(13)14)2-5-7(6)12-9(10)11-5/h2-3H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | PBYZRUBXNFXZLE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1N=C(N2)Cl)C(=O)O |
| Canonical SMILES | COC1=CC(=CC2=C1N=C(N2)Cl)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-chloro-7-methoxy-3H-benzimidazole-5-carboxylic acid, reflects its substitution pattern: a chlorine atom at position 2, a methoxy group at position 7, and a carboxylic acid moiety at position 5 (Figure 1) . The benzimidazole core consists of a benzene ring fused to an imidazole ring, creating a planar, aromatic system. The substituents influence electronic distribution, solubility, and reactivity.
Table 1: Key Physicochemical Properties
The carboxylic acid group () enhances water solubility at physiological pH, while the methoxy and chloro groups contribute to lipophilicity, balancing bioavailability .
Synthesis and Manufacturing Processes
Condensation Reactions
Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or derivatives. For 2-chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid, a two-step approach is employed:
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Formation of Benzimidazole Core: Reacting 4-methoxy-3-aminobenzoic acid with chlorinating agents (e.g., phosphorus oxychloride) under reflux conditions .
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Chlorination: Introducing chlorine at position 2 using POCl₃ or SOCl₂, achieving yields of 75–90% under optimized conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | o-Phenylenediamine + Methoxy-carboxylic acid, H₂SO₄, reflux | 67–91% | |
| 2 | POCl₃, 120°C, 6 hours | 85% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency. Catalysts like polyphosphoric acid reduce side reactions, while purification via column chromatography or recrystallization ensures >95% purity .
| Compound | Target | IC₅₀ / Ki | Source |
|---|---|---|---|
| 12b (Analog) | Hu Topo I | 16 μM | |
| Camptothecin (Control) | Hu Topo I | 10 μM | |
| 6-Chloro-2-hydroxy analog | 5-HT₃ Receptor | Ki = 75,000 nM |
Antimicrobial Properties
The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Derivatives exhibit MIC values of 15.6–31.2 mg/L against Staphylococcus aureus and Enterococci .
Analytical Characterization and Quality Control
Spectroscopic Methods
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¹H NMR: Peaks at δ 2.61 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), and 8.35 (s, 1H, Ar-H) confirm structure .
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LCMS: [M+H]⁺ peak at m/z 227.02 aligns with theoretical mass .
Table 4: Analytical Specifications (Batch Lf0307125236)
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